molecular formula C19H19NO4 B5028214 ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate

ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate

Cat. No. B5028214
M. Wt: 325.4 g/mol
InChI Key: IHRKBZGURKBWFR-UHFFFAOYSA-N
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Description

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .


Synthesis Analysis

Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular structure of these compounds was determined by measuring the spectral properties as well as by single-crystal X-ray crystallography of a representative compound .


Chemical Reactions Analysis

In one example, Kemnitzer et al. synthesized the 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes in low-to-high yields (17–93%). Aldehydes were treated with 3-dimethylaminophenol and malononitrile in the presence of piperidine in EtOH at room temperature to afford the corresponding products .


Physical And Chemical Properties Analysis

Crystals for a similar compound, propargyl 6-amino-5-cyano-2-methyl-4-(4-methylphenyl)-4H-pyran-3-carboxylate, were obtained by slow evaporation technique using a mixture of 96% ethanol and toluene as a solvent .

Future Directions

Given the wide range of interesting biological activities and the huge potential in drug discovery of these compounds, it’s likely that future research will continue to explore new synthetic methods and applications .

properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-19(22)17-16(12-6-4-11(2)5-7-12)14-9-8-13(21)10-15(14)24-18(17)20/h4-10,16,21H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKBZGURKBWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C)C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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